molecular formula C15H12N2O B5527044 4-(4-methylphenyl)quinazolin-2-ol

4-(4-methylphenyl)quinazolin-2-ol

Cat. No.: B5527044
M. Wt: 236.27 g/mol
InChI Key: LPCDEMFDWKLSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)quinazolin-2-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of this compound consists of a quinazoline core with a 4-methylphenyl group attached at the 4-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)quinazolin-2-ol can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine can yield the desired quinazoline derivative . Another method involves the use of amidines and benzamides in a copper-mediated tandem C(sp2)–H amination and annulation reaction .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)quinazolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinazolinone derivative.

    Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one

Uniqueness

4-(4-methylphenyl)quinazolin-2-ol is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-methylphenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDEMFDWKLSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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